molecular formula C20H23ClN2O2S B2927875 1-(4-chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797578-13-2

1-(4-chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2927875
CAS No.: 1797578-13-2
M. Wt: 390.93
InChI Key: REEHEWVNKOWFSC-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS: 1797578-13-2) is a urea derivative characterized by a 4-chlorobenzyl group and a tetrahydro-2H-pyran ring substituted with a phenylthio moiety. Its molecular formula is C₂₀H₂₃ClN₂O₂S, with a molecular weight of 390.9 g/mol . The structure features:

  • A tetrahydro-2H-pyran ring functionalized with a phenylthio group at the 4-position, enhancing steric bulk and hydrophobic character.
  • A urea backbone, which serves as a hydrogen bond donor/acceptor, critical for target binding in many bioactive molecules.

The Smiles notation is O=C(NCc1ccc(Cl)cc1)NCC1(Sc2ccccc2)CCOCC1, highlighting the spatial arrangement of substituents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-17-8-6-16(7-9-17)14-22-19(24)23-15-20(10-12-25-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEHEWVNKOWFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea (CAS: 2034487-47-1)

  • Structural Differences: Aromatic Substitution: 2-Chlorophenyl vs. 4-chlorobenzyl in the target compound. The 2-chloro position may alter steric hindrance and electronic effects. Heterocyclic Ring: A thiopyran ring with a 4-methoxy group replaces the tetrahydro-2H-pyran and phenylthio group.
  • Molecular Formula : Likely C₁₉H₂₂ClN₂O₂S (exact data unavailable), with a lower molecular weight than the target compound.
  • Implications : The methoxy group may enhance water solubility, while the thiopyran ring could influence metabolic stability due to sulfur’s susceptibility to oxidation.

1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS: 2319640-11-2)

  • Structural Differences: Aromatic Substitution: 2-Methoxyphenyl introduces an electron-donating group, contrasting with the electron-withdrawing 4-chloro substituent in the target.
  • Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 2/4 (similar to the target compound). Topological Polar Surface Area (TPSA): ~87.8 Ų, comparable to the target’s estimated TPSA, suggesting similar membrane permeability .
  • Implications : The thiophene moiety may improve metabolic stability compared to phenylthio, as sulfur in thiophene is less reactive.

1-(2-Phenoxyethyl)-3-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

  • Structural Differences: Urea Substituent: A 2-phenoxyethyl chain replaces 4-chlorobenzyl, introducing flexibility and ether oxygen for hydrogen bonding. Pyran Substitution: Thiophen-3-yl instead of phenylthio, altering electronic and steric profiles.
  • Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 2/4. XLogP: 2.8 (indicative of moderate lipophilicity) .
  • Implications: The phenoxyethyl group may enhance bioavailability through increased solubility, while the thiophen-3-yl group could modulate target affinity.

1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(Thiophen-3-yl)cyclopentyl)methyl)urea (CAS: 2034500-09-7)

  • Structural Differences :
    • Cyclopentyl-Thiophene Moiety : A cyclopentyl ring fused to thiophen-3-yl introduces conformational rigidity, contrasting with the planar phenylthio group in the target.
    • Pyran Attachment : Tetrahydro-2H-pyran is directly linked to urea, unlike the methylene bridge in the target.
  • Molecular Formula : C₁₆H₂₄N₂O₂S (MW: 308.4 g/mol), significantly smaller than the target compound .
  • Implications : Reduced molecular weight and rigidity may enhance blood-brain barrier penetration but limit target specificity.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents XLogP TPSA (Ų) Notable Features
Target Compound C₂₀H₂₃ClN₂O₂S 390.9 4-Chlorobenzyl, phenylthio-pyran ~3.5* ~85* High lipophilicity, steric bulk
1-(2-Chlorophenyl)-3-((4-methoxythiopyran-4-yl)methyl)urea ~C₁₉H₂₂ClN₂O₂S ~381.9 2-Chlorophenyl, 4-methoxy-thiopyran ~2.9 ~90 Enhanced polarity, metabolic sensitivity
1-(2-Methoxyphenyl)-3-((thiophen-2-yl-pyran)methyl)urea C₁₉H₂₃N₂O₃S 375.5 2-Methoxyphenyl, thiophen-2-yl-pyran 2.8 87.8 Moderate lipophilicity, improved solubility
1-(2-Phenoxyethyl)-3-((thiophen-3-yl-pyran)methyl)urea C₂₀H₂₄N₂O₃S 372.5 2-Phenoxyethyl, thiophen-3-yl-pyran 2.8 87.8 Flexible chain, balanced XLogP
1-(Tetrahydro-2H-pyran-4-yl)-3-((cyclopentyl-thiophen-3-yl)methyl)urea C₁₆H₂₄N₂O₂S 308.4 Cyclopentyl-thiophen-3-yl, pyran-direct ~2.5 ~80 Rigid structure, low MW

*Estimated based on structural analogs.

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